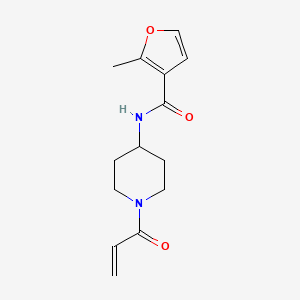
2-Methyl-N-(1-prop-2-enoylpiperidin-4-yl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-N-(1-prop-2-enoylpiperidin-4-yl)furan-3-carboxamide, also known as MPFC, is a novel compound that has been gaining attention in scientific research applications. This compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-Methyl-N-(1-prop-2-enoylpiperidin-4-yl)furan-3-carboxamide is not fully understood, but it has been shown to modulate various signaling pathways in cells. It has been found to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival, and activate the AMPK pathway, which is involved in energy metabolism. 2-Methyl-N-(1-prop-2-enoylpiperidin-4-yl)furan-3-carboxamide has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
2-Methyl-N-(1-prop-2-enoylpiperidin-4-yl)furan-3-carboxamide has been shown to have various biochemical and physiological effects, including reducing oxidative stress and inflammation, inducing apoptosis, and inhibiting cell growth and survival. It has also been found to improve cognitive function and memory in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
2-Methyl-N-(1-prop-2-enoylpiperidin-4-yl)furan-3-carboxamide has several advantages for lab experiments, including its ease of synthesis and low toxicity. However, its solubility in water is limited, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret results.
Future Directions
There are several future directions for 2-Methyl-N-(1-prop-2-enoylpiperidin-4-yl)furan-3-carboxamide research, including further studies on its mechanism of action and its potential as a therapeutic agent for cancer and neurodegenerative diseases. Additionally, research could focus on improving the solubility of 2-Methyl-N-(1-prop-2-enoylpiperidin-4-yl)furan-3-carboxamide and developing more effective methods for its delivery to cells and tissues. Overall, 2-Methyl-N-(1-prop-2-enoylpiperidin-4-yl)furan-3-carboxamide has shown promise in scientific research applications and has the potential to be a valuable tool for understanding and treating various diseases.
Synthesis Methods
2-Methyl-N-(1-prop-2-enoylpiperidin-4-yl)furan-3-carboxamide can be synthesized using various methods, including the reaction of 2-methylfuran-3-carboxylic acid with N-(1-prop-2-enoylpiperidin-4-yl)amine. This reaction can be carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), and a catalyst, such as 4-dimethylaminopyridine (DMAP) or triethylamine (TEA). The resulting product is purified using column chromatography or recrystallization.
Scientific Research Applications
2-Methyl-N-(1-prop-2-enoylpiperidin-4-yl)furan-3-carboxamide has been studied for its potential therapeutic effects in various diseases, including cancer and neurodegenerative disorders. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. Additionally, 2-Methyl-N-(1-prop-2-enoylpiperidin-4-yl)furan-3-carboxamide has been found to have neuroprotective effects, reducing oxidative stress and inflammation in the brain. It has also been studied for its potential as a treatment for Alzheimer's disease, Parkinson's disease, and Huntington's disease.
properties
IUPAC Name |
2-methyl-N-(1-prop-2-enoylpiperidin-4-yl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-3-13(17)16-7-4-11(5-8-16)15-14(18)12-6-9-19-10(12)2/h3,6,9,11H,1,4-5,7-8H2,2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKBFFVKIRFEJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-N-(1-prop-2-enoylpiperidin-4-yl)furan-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-phenyl-2-(((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2938701.png)
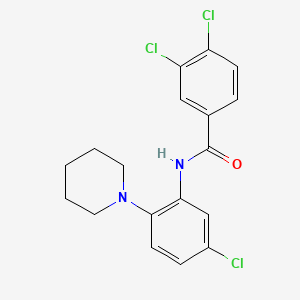
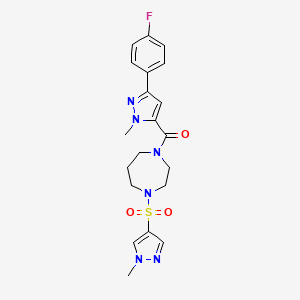
![N-[4-[2-(1H-indol-3-yl)ethylsulfamoyl]phenyl]acetamide](/img/structure/B2938707.png)
![4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-prop-2-enylbutanamide](/img/structure/B2938708.png)
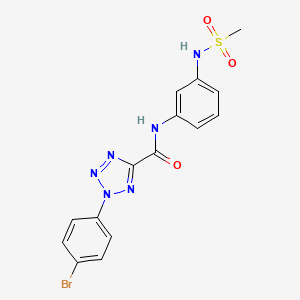
![5-(3-chlorobenzyl)-8-fluoro-3-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2938711.png)
![N-[(2,3-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]prop-2-enamide](/img/structure/B2938713.png)
![3-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2938715.png)
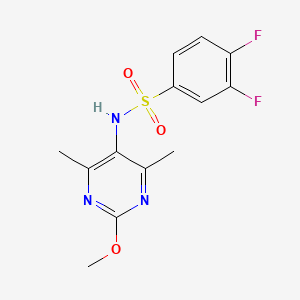
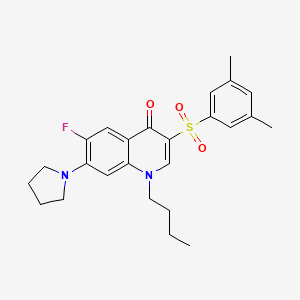
![1-[1,1'-Biphenyl]-4-yl-3-(4-methoxyanilino)-1-propanone](/img/structure/B2938721.png)
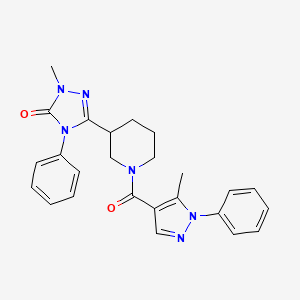
![ethyl 2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate](/img/structure/B2938723.png)